Cas no 22198-19-2 (4-chloro-N-(cyanomethyl)benzamide)

4-Chloro-N-(cyanomethyl)benzamide is a versatile chemical intermediate characterized by its chloro and cyano functional groups, which enhance its reactivity in organic synthesis. The compound's molecular structure, featuring a benzamide core with a chloro substituent and a cyanomethyl moiety, makes it valuable for constructing more complex heterocyclic and pharmaceutical compounds. Its high purity and stability under standard conditions ensure reliable performance in reactions such as nucleophilic substitutions and condensations. This intermediate is particularly useful in medicinal chemistry for the development of bioactive molecules. Proper handling and storage are recommended to maintain its integrity, as moisture-sensitive functional groups may degrade over time if exposed to adverse conditions.
4-chloro-N-(cyanomethyl)benzamide structure
22198-19-2 structure
Product Name:4-chloro-N-(cyanomethyl)benzamide
CAS No:22198-19-2
MF:C9H7ClN2O
MW:194.61768078804
CID:3054028
PubChem ID:2726578
Update Time:2025-10-12

4-chloro-N-(cyanomethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(cyanomethyl)benzamide
    • SCHEMBL9873510
    • HMS1445O11
    • 22198-19-2
    • F1911-9750
    • AKOS000671436
    • CS-0323966
    • IDI1_016634
    • STK030714
    • Maybridge3_005247
    • 4-Chloro-N-cyanomethyl-benzamide
    • Inchi: 1S/C9H7ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)
    • InChI Key: PUWBYORMPOABDI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(NCC#N)=O)=CC=1

Computed Properties

  • Exact Mass: 194.0246905Da
  • Monoisotopic Mass: 194.0246905Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.9Ų

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Additional information on 4-chloro-N-(cyanomethyl)benzamide

4-Chloro-N-(Cyanomethyl)benzamide (CAS No. 22198-19-2): A Comprehensive Overview

4-Chloro-N-(cyanomethyl)benzamide (CAS No. 22198-19-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its chloro and cyanomethyl functional groups, exhibits a range of biological activities and potential applications in drug development.

The molecular formula of 4-chloro-N-(cyanomethyl)benzamide is C9H7ClN2O, and its molecular weight is approximately 190.61 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for various synthetic transformations and biological studies.

Recent research has highlighted the potential of 4-chloro-N-(cyanomethyl)benzamide in the development of novel therapeutic agents. One notable area of interest is its activity as a cytotoxic agent against cancer cells. Studies have shown that this compound can selectively inhibit the growth of certain cancer cell lines, making it a promising lead compound for anticancer drug discovery. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-chloro-N-(cyanomethyl)benzamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116), with IC50 values in the low micromolar range.

Beyond its anticancer properties, 4-chloro-N-(cyanomethyl)benzamide has also been explored for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has shown that 4-chloro-N-(cyanomethyl)benzamide can modulate key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound could be developed into a novel anti-inflammatory drug with fewer side effects compared to existing treatments.

The mechanism of action of 4-chloro-N-(cyanomethyl)benzamide is not yet fully understood, but several studies have provided insights into its biological activities. One hypothesis is that the cyanomethyl group plays a crucial role in the compound's ability to interact with specific protein targets. For example, it has been proposed that 4-chloro-N-(cyanomethyl)benzamide can form covalent bonds with cysteine residues in target proteins, leading to their irreversible inhibition. This mechanism could explain the compound's selective cytotoxicity and anti-inflammatory effects.

In addition to its direct biological activities, 4-chloro-N-(cyanomethyl)benzamide has also been used as a building block in the synthesis of more complex molecules with enhanced pharmacological properties. The presence of the chloro group provides a handle for further functionalization, allowing chemists to introduce additional substituents that can modulate the compound's activity and selectivity. For instance, researchers have synthesized derivatives of 4-chloro-N-(cyanomethyl)benzamide with improved solubility, stability, and bioavailability, which are essential properties for successful drug development.

The safety profile of 4-chloro-N-(cyanomethyl)benzamide is another important consideration for its potential use in therapeutic applications. Preclinical studies have generally shown that this compound is well-tolerated at effective doses, with no significant toxicity observed in animal models. However, further investigations are needed to fully evaluate its safety in humans. Clinical trials are currently underway to assess the efficacy and safety of 4-chloro-N-(cyanomethyl)benzamide in various disease settings.

In conclusion, 4-chloro-N-(cyanomethyl)benzamide (CAS No. 22198-19-2) is a promising compound with diverse biological activities and potential applications in drug development. Its unique chemical structure and favorable properties make it an attractive candidate for further research and optimization. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 4-chloro-N-(cyanomethyl)benzamide may play a significant role in advancing the treatment of various diseases.

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